molecular formula C18H24ClFN4O2 B024903 2-Diethylamino-N-[4-(2-Fluorobenzoyl)-2,5-Dimethylpyrazol-3-Yl]Acetamide Hydrochloride CAS No. 103068-82-2

2-Diethylamino-N-[4-(2-Fluorobenzoyl)-2,5-Dimethylpyrazol-3-Yl]Acetamide Hydrochloride

Cat. No.: B024903
CAS No.: 103068-82-2
M. Wt: 382.9 g/mol
InChI Key: WTIQLNCCXPUFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: SU-14813 is synthesized from a chemical library that also produced sunitinib. The synthesis involves multiple steps, including the formation of an indolinone core structure, followed by various functional group modifications to enhance its inhibitory activity against multiple receptor tyrosine kinases .

Industrial Production Methods: The industrial production of SU-14813 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific solvents and catalysts to facilitate the reactions and purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: SU-14813 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

SU-14813 has a wide range of scientific research applications, including:

Mechanism of Action

SU-14813 exerts its effects by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors, platelet-derived growth factor receptors, stem cell factor receptor, and fms-like tyrosine kinase 3. These receptors play crucial roles in angiogenesis, tumor growth, and metastasis. By inhibiting these receptors, SU-14813 disrupts the signaling pathways that promote tumor cell proliferation, migration, and survival, leading to reduced tumor growth and metastasis .

Comparison with Similar Compounds

    Sunitinib: Another multiple receptor tyrosine kinase inhibitor with a similar target profile.

    Sorafenib: Inhibits multiple kinases involved in tumor growth and angiogenesis.

    Pazopanib: Targets vascular endothelial growth factor receptors and platelet-derived growth factor receptors.

Uniqueness of SU-14813: SU-14813 is unique in its broad-spectrum inhibitory activity against multiple receptor tyrosine kinases, which allows it to target various signaling pathways simultaneously. This multitargeted approach enhances its antitumor efficacy compared to compounds that inhibit only a single pathway .

Properties

CAS No.

103068-82-2

Molecular Formula

C18H24ClFN4O2

Molecular Weight

382.9 g/mol

IUPAC Name

2-(diethylamino)-N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]acetamide;hydrochloride

InChI

InChI=1S/C18H23FN4O2.ClH/c1-5-23(6-2)11-15(24)20-18-16(12(3)21-22(18)4)17(25)13-9-7-8-10-14(13)19;/h7-10H,5-6,11H2,1-4H3,(H,20,24);1H

InChI Key

WTIQLNCCXPUFIT-UHFFFAOYSA-N

SMILES

CCN(CC)CC(=O)NC1=C(C(=NN1C)C)C(=O)C2=CC=CC=C2F.Cl

Canonical SMILES

CC[NH+](CC)CC(=O)NC1=C(C(=NN1C)C)C(=O)C2=CC=CC=C2F.[Cl-]

Synonyms

2-(diethylamino)-N-(4-(2-fluorobenzoyl)-1,3-dimethyl-1-H-pyrazol-5-yl)acetamide HCl
compound FP 2
FP-2

Origin of Product

United States

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